molecular formula C13H12Cl2N4O3 B2394521 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide CAS No. 2034356-35-7

2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide

Cat. No.: B2394521
CAS No.: 2034356-35-7
M. Wt: 343.16
InChI Key: BZDZYDUIYLGYQT-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is a chemical compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a benzamide moiety linked to a triazine ring through a methylene bridge.

Mechanism of Action

Target of Action

It is known that this compound is a highly reactive peptide coupling agent . Peptide coupling agents are used to facilitate the formation of peptide bonds, which link amino acids together in proteins. Therefore, the primary targets of this compound are likely to be amino acids or proteins.

Mode of Action

The compound interacts with its targets through a process known as amide bond formation . This process involves a nucleophilic attack by an amine, alcohol, or another nucleophile on the highly reactive ester formed by the compound . As a result, a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol is released, and the corresponding carboxylic derivative is formed .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Moreover, its water insolubility suggests that it may be more stable and effective in non-aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4,6-dimethoxy-1,3,5-triazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .

Scientific Research Applications

2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and triazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O3/c1-21-12-17-10(18-13(19-12)22-2)6-16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,6H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDZYDUIYLGYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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